molecular formula C9H10N2O5S B1388390 N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1094401-65-6

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B1388390
CAS No.: 1094401-65-6
M. Wt: 258.25 g/mol
InChI Key: LZYNLFFKIHRJOI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS Registry Number: 1094401-65-6) is a chemical compound with a molecular formula of C9H10N2O5S and a molecular weight of 258.250 g/mol . This benzenesulfonamide derivative features a nitro group and a phenolic hydroxyl group on the benzene ring, with a cyclopropylamine substituent on the sulfonamide nitrogen. Sulfonamides represent a privileged scaffold in medicinal chemistry, often serving as key pharmacophores in the development of bioactive molecules . This compound is a valuable building block for chemical synthesis and drug discovery efforts. Benzenesulfonamide cores are frequently explored in the design of enzyme inhibitors . The structural features of this reagent—specifically the electron-withdrawing nitro group and the hydrogen-bond donor/acceptor capabilities of the sulfonamide and hydroxyl groups—make it a versatile intermediate for constructing more complex molecules targeting protein-protein interactions or enzymatic active sites. Research into similar N-cyclopropyl benzenesulfonamide analogs has shown their potential application in developing modulators of protein function, such as bromodomain inhibitors which are relevant in epigenetics research and oncology , and as key structural components in modulators of transmembrane proteins . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c12-9-4-3-7(5-8(9)11(13)14)17(15,16)10-6-1-2-6/h3-6,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNLFFKIHRJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of N-cyclopropyl-4-hydroxybenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-4-oxo-3-nitrobenzenesulfonamide.

    Reduction: Formation of N-cyclopropyl-4-hydroxy-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide serves as a building block in organic synthesis. Its sulfonamide structure allows for the creation of more complex molecules, making it valuable in developing new chemical entities for various applications.

Biology

This compound has been investigated for its potential as an enzyme inhibitor , specifically targeting carbonic anhydrases. These enzymes are crucial for maintaining acid-base balance in biological systems and are implicated in tumor progression. By inhibiting these enzymes, this compound may help suppress tumor growth and exhibit antimicrobial properties.

Medicine

This compound shows promise in medicinal chemistry due to its:

  • Antimicrobial Activity : Effective against various bacterial strains, including E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli7.8131 ± 0.12
S. aureus15.6328 ± 0.10
K. pneumoniae15.6330 ± 0.15
B. subtilis>100No inhibition
  • Anticancer Properties : Studies indicate that it can inhibit the proliferation of cancer cells, such as those from breast cancer (MCF-7) and lung cancer lines, potentially inducing apoptosis through modulation of key signaling pathways.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics targeting resistant bacteria.

Cancer Treatment

Investigations into its effects on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating a potent anticancer effect that warrants further exploration in clinical settings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cyclopropyl group in N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide confers distinct steric and electronic effects compared to alkyl or aromatic substituents in analogs (Table 1).

Table 1: Physicochemical Properties of Selected Sulfonamides

Compound Molecular Weight (g/mol) Solubility in DMSO (mg/mL) Solubility in Water (mg/mL) Thermal Stability (°C)
This compound 286.28 45 2.1 200
N-methyl-4-nitrobenzenesulfonamide 260.27 32 8.5 180
N-ethyl-3-nitrobenzenesulfonamide 274.29 28 6.7 175
N-(3-aminopropyl)-4-nitrobenzenesulfonamide 259.28 18 15.3 190

*Sources: *

Key observations:

  • The cyclopropyl analog has higher DMSO solubility than N-methyl or N-ethyl derivatives, likely due to reduced crystallinity from the strained cyclopropane ring .
  • N-(3-aminopropyl)-4-nitrobenzenesulfonamide shows superior water solubility (15.3 mg/mL) owing to its hydrophilic amine group .

Table 2: Antimicrobial Activity and Toxicity

Compound MIC for E. coli (μg/mL) MIC for S. aureus (μg/mL) LD₅₀ (mg/kg) Primary Applications
This compound 8 4 >2000 Antimicrobial agents
N-methyl-4-nitrobenzenesulfonamide 16 32 1200 Agricultural fungicides
N-ethyl-3-nitrobenzenesulfonamide 32 64 950 Industrial biocides
N-(3-aminopropyl)-4-nitrobenzenesulfonamide Not reported Not reported Not reported Polymer synthesis

*Sources: *

Notable findings:

  • The cyclopropyl derivative’s MIC values are 2–4× lower than those of N-methyl and N-ethyl analogs, suggesting enhanced membrane permeability or target affinity .
  • Toxicity correlates with substituent hydrophobicity: the cyclopropyl group’s compact structure reduces metabolic activation compared to bulkier alkyl chains .
Thermal and Chemical Stability

Cyclopropyl-containing sulfonamides exhibit superior thermal stability (decomposition at 200°C vs. 175–190°C for alkyl analogs), attributed to the ring’s rigidity and resistance to oxidative degradation .

Biological Activity

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C8H8N2O5SC_8H_8N_2O_5S, indicating the presence of:

  • Cyclopropyl group : Enhances lipophilicity and may influence binding interactions.
  • Hydroxy group (-OH) : Can participate in hydrogen bonding, enhancing solubility and interaction with biological targets.
  • Nitro group (-NO₂) : Known to influence electron distribution and reactivity, potentially enhancing antimicrobial properties.
  • Sulfonamide moiety : Traditionally associated with antibacterial activity due to its structural similarity to natural substrates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport.
  • Antimicrobial Activity : The sulfonamide structure is known for its efficacy against bacterial strains. Similar compounds have demonstrated significant antibacterial effects through competitive inhibition of bacterial dihydropteroate synthase.
  • Anti-inflammatory Properties : Recent studies suggest that derivatives may exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is often influenced by their structural components. A comparative analysis of similar compounds reveals insights into how modifications can enhance efficacy:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-3-nitrobenzenesulfonamideHydroxy and nitro groups on benzeneWell-studied for antimicrobial properties
N-(2-Cyclopropyl)benzenesulfonamideCyclopropyl attached directly to benzeneFocused on central nervous system effects
N-(4-Methyl)benzenesulfonamideMethyl substitution instead of cyclopropylDifferent pharmacological profile
SulfanilamideBasic sulfonamide structureHistorical significance as an antibiotic

This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of specific functional groups in enhancing activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The compound's effectiveness was attributed to its ability to inhibit bacterial growth through enzyme inhibition pathways similar to established sulfonamides.
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Research : Investigations into the anticancer properties of related sulfonamides have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Future research may explore the specific effects of this compound in cancer models .

Q & A

Basic Research Questions

Q. How can the molecular structure of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide be validated using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:

  • Data collection at high resolution (≤ 1.0 Å) to resolve electron density for nitro and sulfonamide groups.
  • Validation of geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD).
  • Use of PLATON or CIFcheck to detect disorders or twinning in the crystal lattice .

Q. What spectroscopic techniques are suitable for characterizing the nitro and sulfonamide functional groups in this compound?

  • Methodology :

  • FT-IR : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Sulfonamide shows S=O stretches at ~1150–1300 cm⁻¹ .
  • NMR : 1^1H NMR can confirm cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). 13^13C NMR resolves the sulfonamide carbon (δ ~110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C9_9H11_{11}N2_2O5_5S) .

Q. What synthetic routes are reported for benzenesulfonamide derivatives, and how can they be adapted for This compound?

  • Methodology :

  • Nitration : Introduce the nitro group at the meta position of 4-hydroxybenzenesulfonamide using HNO3_3/H2_2SO4_4 at 0–5°C .
  • Cyclopropane Substitution : React the sulfonyl chloride intermediate with cyclopropylamine in anhydrous THF under N2_2 .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can computational methods predict the collision cross-section (CCS) and reactivity of This compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) for nitro group reactivity .
  • Ion Mobility Spectrometry (IMS) : Compare experimental CCS values (e.g., using DriftTube-IMS) with simulated trajectories from MOBCAL .
  • MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) using GROMACS .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives with steric hindrance (e.g., cyclopropyl vs. nitro group positioning)?

  • Methodology :

  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) to validate packing efficiency .
  • High-Pressure Crystallography : Collect data at varying pressures to observe conformational flexibility .

Q. How does This compound interact with transition metals, and what analytical methods confirm coordination complexes?

  • Methodology :

  • Synthesis : React with Cu(II) or Fe(III) salts in ethanol/water (1:1) at 60°C .
  • Characterization :
  • UV-Vis : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Cu complexes) .
  • EPR : Analyze g-values (e.g., g_\parallel ≈ 2.2 for Cu2+^{2+}) to confirm octahedral vs. square-planar geometry .
  • Thermogravimetric Analysis (TGA) : Determine metal-ligand stoichiometry from decomposition steps .

Q. What experimental design principles apply to studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC50_{50} values .
  • Molecular Docking : AutoDock Vina to predict binding poses, validated by site-directed mutagenesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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